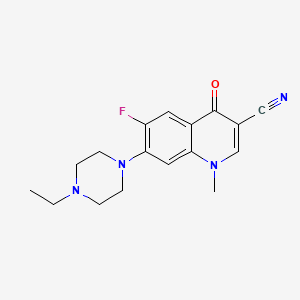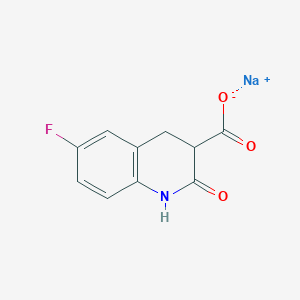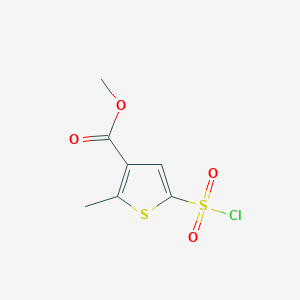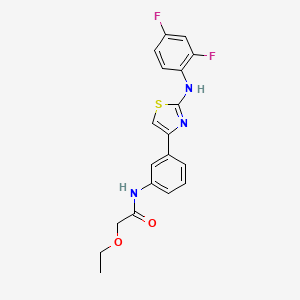
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C17H19FN4O and its molecular weight is 314.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activities
The synthesis of various fluoroquinolone derivatives, including structures similar to 7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile, has been extensively studied for their potent antibacterial activities. A notable example is the synthesis and pharmacological evaluation of temafloxacin hydrochloride, a broad-spectrum antimicrobial agent derived from the quinolone class, showcasing potent antibacterial properties (Chu et al., 1991). Additionally, novel synthetic approaches to tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids through reactions with ketones have been explored, highlighting the compound's versatility in generating new molecular frameworks with potential antibacterial activity (Chupakhin et al., 1992).
Structural Analysis and Molecular Design
Research on the structural modifications of fluoroquinolones, including the study of different substituents at the 7-position, reveals significant insights into structure-activity relationships, guiding the design of new compounds with enhanced antibacterial efficacy. Studies demonstrate that substituents incorporating five- and six-membered heterocyclic rings at the 7-position can significantly influence the compound's antibacterial activity, particularly against Gram-positive organisms (Cooper et al., 1990). Another innovative synthesis of temafloxacin illustrates the methodological advancements in crafting fluoroquinolone derivatives, underscoring the compound's role in developing potent antibacterial agents (Chu et al., 1992).
Novel Applications and Sensor Development
Beyond antibacterial research, derivatives of this compound have found applications in developing specific immunoassays for detecting residues in food products, highlighting its importance in food safety and regulatory compliance (Tochi et al., 2016). Furthermore, the compound has been utilized in creating fluorescent sensors for detecting metal ions, showcasing its versatility in analytical chemistry and environmental monitoring (Liu et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the nuclear receptor, Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for diseases like Parkinson’s disease .
Mode of Action
The compound acts as an agonist for Nurr1, enhancing its transcriptional activity . This interaction leads to detectable activation of Nurr1 function . The compound’s interaction with Nurr1 suggests a structure-activity relationship with the 4-amino-7-chloroquinoline (4A7C) scaffold .
Biochemical Pathways
The activation of Nurr1 by the compound can lead to neuroprotective effects . This is particularly relevant in the context of Parkinson’s disease, where the loss of dopaminergic neurons is a key pathological feature . The compound’s action on Nurr1 can potentially modulate the pathways involved in the survival and function of these neurons .
Result of Action
The compound’s action on Nurr1 leads to robust neuroprotective effects in vitro . In animal models of Parkinson’s disease, the compound has been shown to protect midbrain dopamine neurons and improve both motor and non-motor deficits without inducing dyskinesia-like behaviors . It also significantly ameliorates neuropathological abnormalities .
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-3-21-4-6-22(7-5-21)16-9-15-13(8-14(16)18)17(23)12(10-19)11-20(15)2/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZWKJGAFEMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)




![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)




![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2524635.png)
![3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2524636.png)
